An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-3-fluoro-3-azetidineacetic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-3-fluoro-3-azetidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Boc-3-fluoro-3-azetidineacetic acid, a fluorinated azetidine derivative of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom and the constrained azetidine ring system imparts unique characteristics to this molecule, influencing its potential as a building block in the design of novel therapeutics. This document delves into the structural and electronic features of the molecule, its key physicochemical parameters, and the established methodologies for their determination.
Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1] Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of rigidity and stability, which can lead to improved pharmacological properties of drug candidates.[2] The introduction of a fluorine atom, the most electronegative element, further refines the molecule's profile. Fluorination is a well-established strategy to modulate key drug-like properties, including metabolic stability, pKa, and lipophilicity, thereby enhancing bioavailability and target engagement.[][4]
1-Boc-3-fluoro-3-azetidineacetic acid combines these advantageous features: the rigid azetidine core, the modulating effect of fluorine, and a carboxylic acid moiety for further chemical elaboration, all under the protection of a tert-butyloxycarbonyl (Boc) group. Understanding the fundamental physicochemical properties of this building block is paramount for its effective application in drug design and development.
Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical profile is the bedrock of rational drug design. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Molecular Structure and Core Data
The foundational attributes of 1-Boc-3-fluoro-3-azetidineacetic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid | [5] |
| CAS Number | 1408074-68-9 | [5] |
| Molecular Formula | C10H16FNO4 | [5] |
| Molecular Weight | 233.24 g/mol | [5] |
| Chemical Structure |
Melting Point
The melting point of a solid crystalline compound is a crucial indicator of its purity and is influenced by the strength of its crystal lattice forces. For Boc-protected amino acids, melting points typically fall within the range of 80–150°C.[6] While no experimental melting point for 1-Boc-3-fluoro-3-azetidineacetic acid has been reported in the literature, we can anticipate it to be a crystalline solid at room temperature. The presence of the fluorine atom and the carboxylic acid moiety, capable of hydrogen bonding, would likely contribute to a relatively high melting point compared to a non-polar analog.
Solubility
Solubility is a critical parameter that directly impacts a drug candidate's bioavailability. Boc-protected amino acids generally exhibit good solubility in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate, but have limited solubility in water due to the hydrophobic nature of the Boc group.[] The presence of the polar carboxylic acid and the fluorine atom in 1-Boc-3-fluoro-3-azetidineacetic acid is expected to enhance its aqueous solubility compared to non-polar Boc-protected amino acids. However, the overall solubility profile will be a balance between the hydrophobic Boc group and the hydrophilic functionalities.
Acidity (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. The primary acidic functional group in 1-Boc-3-fluoro-3-azetidineacetic acid is the carboxylic acid. The presence of the highly electronegative fluorine atom on the adjacent carbon is expected to have a significant electron-withdrawing inductive effect, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa) compared to its non-fluorinated counterpart. Studies on other fluorinated carboxylic acids have demonstrated this trend, with pKa values decreasing with increasing fluorination.[8][9] For instance, the pKa of fluoroacetic acid is approximately 2.58, which is significantly lower than that of acetic acid (4.76).[8] Therefore, it is reasonable to predict that the pKa of the carboxylic acid in 1-Boc-3-fluoro-3-azetidineacetic acid will be lower than that of a typical alkyl carboxylic acid.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. The introduction of fluorine can have a complex effect on lipophilicity. While a single fluorine atom can sometimes increase lipophilicity, the overall effect is highly dependent on the molecular context.[10] The presence of the polar carboxylic acid group will decrease the overall lipophilicity of 1-Boc-3-fluoro-3-azetidineacetic acid. A precise experimental determination of the logP is necessary to fully characterize this property.
Synthesis and Spectral Characterization
Caption: Plausible synthetic workflow for 1-Boc-3-fluoro-3-azetidineacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation. For 1-Boc-3-fluoro-3-azetidineacetic acid, the following spectral features would be expected:
-
¹H NMR: Resonances corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the azetidine ring protons (complex multiplets), and the methylene protons of the acetic acid moiety.
-
¹³C NMR: Signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the azetidine ring (with the carbon bearing the fluorine showing a characteristic large one-bond C-F coupling constant), and the methylene carbon of the acetic acid.
-
¹⁹F NMR: A single resonance for the fluorine atom, likely a complex multiplet due to coupling with the neighboring protons.
While no specific spectra for the target molecule are publicly available, spectra for related compounds such as N-Boc-3-azetidine acetic acid can provide a useful reference for expected chemical shifts and coupling patterns.[13]
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The expected exact mass would be 233.1067 g/mol . Electrospray ionization (ESI) would be a suitable technique, likely showing the [M+H]⁺ or [M-H]⁻ ions depending on the mode of analysis.
Experimental Protocols for Physicochemical Characterization
The following section outlines the standard, field-proven methodologies for determining the key physicochemical properties of a novel compound like 1-Boc-3-fluoro-3-azetidineacetic acid.
Melting Point Determination
The capillary method is the standard technique for determining the melting point of a crystalline solid.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline 1-Boc-3-fluoro-3-azetidineacetic acid is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.
Caption: Workflow for melting point determination by the capillary method.
Solubility Determination
The equilibrium solubility can be determined using the shake-flask method.
Protocol:
-
Sample Preparation: An excess amount of 1-Boc-3-fluoro-3-azetidineacetic acid is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, organic solvents) in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.
pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.
Protocol:
-
Sample Preparation: A solution of 1-Boc-3-fluoro-3-azetidineacetic acid of known concentration is prepared in water or a suitable co-solvent. The ionic strength of the solution is typically kept constant with an inert salt (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at which half of the carboxylic acid has been neutralized (the midpoint of the titration curve).
Caption: Workflow for pKa determination by potentiometric titration.
logP Determination
The shake-flask method is the traditional and most reliable method for the experimental determination of logP.
Protocol:
-
System Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of 1-Boc-3-fluoro-3-azetidineacetic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV/MS).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
1-Boc-3-fluoro-3-azetidineacetic acid is a promising building block for medicinal chemistry, offering a unique combination of structural rigidity and electronic modulation. While specific experimental data for some of its physicochemical properties are not yet widely published, a strong understanding of the underlying chemical principles allows for reasoned predictions. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel compounds, enabling researchers to make informed decisions in the drug discovery and development process. The continued exploration of fluorinated azetidines is poised to yield new therapeutic agents with enhanced pharmacological profiles.
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